Cas no 94-47-3 (Phenethyl benzoate)

Phenethyl benzoate is a synthetic ester compound formed by the condensation of phenethyl alcohol and benzoic acid. It is characterized by its clear, colorless to pale yellow appearance and a mild, floral-woody aroma. This ester is valued for its stability under standard conditions, low volatility, and compatibility with a range of organic solvents, making it suitable for use in fragrance formulations and flavoring agents. Its chemical inertness and resistance to hydrolysis contribute to its utility in long-lasting applications. Phenethyl benzoate is also employed as a fixative in perfumery and as an intermediate in organic synthesis.
Phenethyl benzoate structure
Phenethyl benzoate structure
Product Name:Phenethyl benzoate
CAS No:94-47-3
MF:C15H14O2
MW:226.270464420319
CID:805427
Update Time:2025-06-14

Phenethyl benzoate Chemical and Physical Properties

Names and Identifiers

    • Phenethyl benzoate
    • 2-phenylethyl benzoate
    • Benzoic acid,2-phenylethyl ester
    • B-PHENYLETHYL BENZOATE
    • Benzoic acid, phenethyl ester (7CI, 8CI)
    • Phenethyl alcohol, benzoate (6CI)
    • Benzylcarbinyl benzoate
    • Finsolv SUN
    • NSC 24096
    • Phenylethyl benzoate
    • X-Tend 226
    • β-Phenethyl benzoate
    • β-Phenylethyl benzoate
    • Inchi: 1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
    • InChI Key: OSORMYZMWHVFOZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.09900
  • Monoisotopic Mass: 226.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.093 g/mL at 25 °C(lit.)
  • Boiling Point: 182 °C12 mm Hg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.56(lit.)
  • PSA: 26.30000
  • LogP: 3.08610
  • FEMA: 2860 | PHENETHYL BENZOATE

Phenethyl benzoate Security Information

  • WGK Germany:2
  • RTECS:DH6288000

Phenethyl benzoate Customs Data

  • HS CODE:2916310090
  • Customs Data:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Phenethyl benzoate Pricemore >>

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Phenethyl benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Carbon tetrachloride ;  5 h, 60 °C
Reference
Carboxylic Acid O-H Insertion Reaction of β-Ester Diazos Enabling Synthesis of β-Acyloxy Esters
Li, Ziyi; Yao, Xinyu; Zhang, Xin; Mei, Haibo ; Han, Jianlin, Journal of Organic Chemistry, 2022, 87(22), 15483-15491

Production Method 2

Reaction Conditions
1.1 Catalysts: Zirconium, bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-… ;  22 h, 85 °C
Reference
Process for direct esterification and transesterification reactions in the presence of high efficiency catalyst
, China, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 27 h, rt
1.3 Reagents: Water ;  cooled
Reference
Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species
Chen, Chien-Tien; Kuo, Jen-Huang; Pawar, Vijay D.; Munot, Yogesh S.; Weng, Shieu-Shien; et al, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

Production Method 4

Reaction Conditions
1.1 Catalysts: Zinc perchlorate hexahydrate Solvents: Diethyl ether ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  30 min, rt
Reference
Zn(ClO4)2·6H2O as a powerful catalyst for a practical acylation of alcohols with acid anhydrides
Bartoli, Giuseppe; Bosco, Marcella; Dalpozzo, Renato; Marcantoni, Enrico; Massaccesi, Massimo; et al, European Journal of Organic Chemistry, 2003, (23), 4611-4617

Production Method 5

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Reference
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; Khosropour, Ahmad R., Monatshefte fuer Chemie, 2002, 133(2), 189-193

Production Method 6

Reaction Conditions
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ;  1 h, rt
Reference
Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition
Qiu, Ren-Hua; Zhang, Guo-Ping; Ren, Xiao-Fang; Xu, Xin-Hua; Yang, Rong-Hua; et al, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188

Production Method 7

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Reference
Bismuth(III) salts as convenient and efficient catalysts for the selective acetylation and benzoylation of alcohols and phenols
Mohammadpoor-Baltork, I.; Aliyan, H.; Reza Khosropour, A., Tetrahedron, 2001, 57(27), 5851-5854

Production Method 8

Reaction Conditions
1.1 Reagents: Zinc chloride
Reference
Facile conversion of tetrahydropyranyl and silyl ethers into esters using acid chlorides and zinc chloride
Kim, Sunggak; Lee, Won Jae, Synthetic Communications, 1986, 16(6), 659-65

Production Method 9

Reaction Conditions
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Xylene ;  rt; 15 h, reflux
Reference
Direct esterification of carboxylic acids with alcohols catalyzed by iron(III) acetylacetonate complex
Weng, Shiue-Shien; Chen, Fong-Kuang; Ke, Chih-Shueh, Synthetic Communications, 2013, 43(19), 2615-2621

Production Method 10

Reaction Conditions
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ;  15 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2
Chen, Chien-Tien; Munot, Yogesh S., Journal of Organic Chemistry, 2005, 70(21), 8625-8627

Production Method 11

Reaction Conditions
1.1 Catalysts: Zirconium(2+), triaquabis(η5-2,4-cyclopentadien-1-yl)-, 1,1,2,2,3,3,4,4,5,5,6,6,… ;  22 h, 85 °C
Reference
Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditions
Tang, Zhi; Jiang, Qiutao; Peng, Lifen; Xu, Xinhua; Li, Jie; et al, Green Chemistry, 2017, 19(22), 5396-5402

Production Method 12

Reaction Conditions
1.1 Catalysts: Copper(4+), [1,8,15,22-tetramethyl-29H,31H-tetrapyrido[2,3-b:2′,3′-g:2′′,3′′-l:2… Solvents: Acetonitrile ;  21 h, reflux
Reference
Chemoselective protocol for O-acylation with a new catalyst
Akhlaghinia, Batool; Safaei, Elham; Larki, Paria, Trends in Organic Chemistry, 2010, 14, 93-106

Production Method 13

Reaction Conditions
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ;  2.0 h, 80 °C
Reference
Zirconocene bis(perfluorooctanesulfonate)s-catalyzed acylation of alcohols, phenols, thiols, and amines under solvent-free conditions
Qiu, Renhua; Zhu, Yuyang; Xu, Xinhua; Li, Yinhui; Shao, Lingling; et al, Catalysis Communications, 2009, 10(14), 1889-1892

Production Method 14

Reaction Conditions
1.1 Catalysts: Stereoisomer of octabutyldi-μ3-oxobis[μ-(thiocyanato-κN:κN)]bis(thiocyanato-κN)t…
Reference
1,1,3,3-Tetrabutyl-1,3-diisothiocyanatodistannoxane
Driver, Tom G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-7

Production Method 15

Reaction Conditions
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Heptane ;  rt → 105 °C; 20 h, 105 °C; 105 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Transesterification catalyzed by iron(III) β-diketonate species
Weng, Shiue-Shien; Ke, Chih-Shueh; Chen, Fong-Kuang; Lyu, You-Fu; Lin, Guan-Ying, Tetrahedron, 2011, 67(9), 1640-1648

Production Method 16

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 75 °C
1.2 12 h, 75 °C
Reference
Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions
McNulty, James; Nair, Jerald J.; Cheekoori, Sreedhar; Larichev, Vladimir; Capretta, Alfredo; et al, Chemistry - A European Journal, 2006, 12(36), 9314-9322

Production Method 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 75 °C
Reference
A mild esterification process in phosphonium salt ionic liquid
McNulty, James; Cheekoori, Sreedhar; Nair, Jerald J.; Larichev, Vladimir; Capretta, Alfredo; et al, Tetrahedron Letters, 2005, 46(21), 3641-3644

Production Method 18

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]-3(2H)-pyridazinone Solvents: Tetrahydrofuran ;  1 h, reflux
Reference
An efficient and convenient esterification of carboxylic acids using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one
Kim, Jeum-Jong; Park, Yong-Dae; Kweon, Deok-Heon; Kang, Young-Jin; Kim, Ho-Kyun; et al, Bulletin of the Korean Chemical Society, 2004, 25(4), 501-505

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Graphite (acidic) ;  0 - 20 °C; 7 h, 35 °C; 35 °C → rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  rt; 12 h, 35 °C; 35 °C → rt
1.3 Reagents: Hydrogen peroxide Solvents: Water
1.4 9 h, 100 °C
Reference
Graphite oxide-catalyzed esterification and transesterification
Qi, Junmei; Xu, Yuelong; Ma, Ning; Sun, Feifei, Youji Huaxue, 2013, 33(8), 1839-1846

Production Method 20

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid ,  Phosphinic acid Solvents: Water ;  1 h, 140 °C; 1 h, 150 °C; 1 h, 160 °C; 1 h, 170 °C; 1 h, 180 °C
Reference
Compositions containing phenethyl aryl esters as solubilizing agents for active organic compounds
, United States, , ,

Phenethyl benzoate Raw materials

Phenethyl benzoate Preparation Products

Phenethyl benzoate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:94-47-3)Veratraldehyde
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Additional information on Phenethyl benzoate

Exploring Phenethyl Benzoate (CAS No. 94-47-3): Properties, Applications, and Industry Trends

Phenethyl benzoate (CAS No. 94-47-3), a versatile ester compound, has garnered significant attention in the fragrance, flavor, and cosmetic industries due to its unique aromatic profile and functional properties. This organic compound, formed by the esterification of benzoic acid and phenethyl alcohol, is renowned for its sweet, floral, and slightly balsamic odor, making it a prized ingredient in perfumery and personal care formulations. With the growing demand for natural-inspired fragrances and sustainable cosmetic ingredients, Phenethyl benzoate has emerged as a key player in modern product development.

The chemical structure of Phenethyl benzoate (C15H14O2) contributes to its stability and compatibility with a wide range of formulations. Its molecular weight of 226.27 g/mol and boiling point of approximately 300°C make it suitable for applications requiring heat resistance. In the context of clean beauty trends, this compound is often discussed alongside phthalate-free alternatives, as it serves as a valuable fixative in fragrance compositions without raising the health concerns associated with certain synthetic musks.

Recent innovations in green chemistry have sparked interest in the sustainable production of Phenethyl benzoate. Manufacturers are exploring enzymatic synthesis methods to reduce energy consumption and minimize waste, aligning with the industry's shift toward eco-friendly manufacturing. This approach resonates with consumers increasingly searching for biodegradable fragrance ingredients and cosmetic compounds with low environmental impact.

In food applications, Phenethyl benzoate serves as a flavoring agent, contributing to fruity and floral notes in various products. The compound's safety profile has been evaluated by regulatory bodies, including the FDA and EFSA, for use in food-grade formulations. As consumers become more ingredient-conscious, searches for food-safe aromatic compounds and natural-tasting flavor enhancers have increased, positioning Phenethyl benzoate as a relevant solution.

The global market for Phenethyl benzoate is experiencing steady growth, driven by expanding applications in luxury fragrances, premium personal care products, and specialty food items. Industry reports indicate particular demand in Asia-Pacific regions, where rising disposable incomes are fueling purchases of high-end cosmetic and fragrance products containing this ingredient.

Quality control remains paramount in Phenethyl benzoate production, with manufacturers implementing rigorous testing protocols to ensure consistency in odor profile and purity. Advanced analytical techniques such as GC-MS and HPLC are routinely employed to verify the compound's characteristics, addressing growing consumer concerns about ingredient transparency and product authenticity in the beauty and food industries.

Future research directions for Phenethyl benzoate include exploring its potential in aromatherapy applications and investigating synergistic effects with other botanical extracts. As the scientific community continues to study the psychosomatic effects of fragrance compounds, Phenethyl benzoate may find expanded use in wellness products designed to promote relaxation and emotional well-being.

For formulators and product developers, understanding the solubility characteristics of Phenethyl benzoate in various carriers is essential. The compound demonstrates good solubility in alcohol and oils but limited solubility in water, influencing its incorporation into different product matrices. This technical consideration is particularly relevant for developers creating water-based fragrance mists or oil-free cosmetic formulations.

Storage and handling recommendations for Phenethyl benzoate emphasize protection from light and oxidation to maintain its aromatic qualities. Best practices include storage in amber glass containers under inert atmosphere conditions, especially for bulk quantities destined for high-value fragrance applications where odor integrity is critical.

As regulatory landscapes evolve globally, compliance documentation for Phenethyl benzoate continues to be updated. Suppliers are increasingly providing comprehensive technical dossiers that include REACH registration data, IFRA compliance statements, and allergen declarations, responding to industry demand for fully documented ingredients in product development pipelines.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-47-3)Veratraldehyde
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